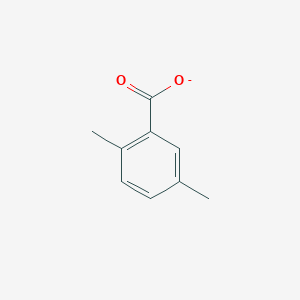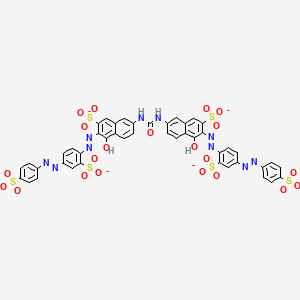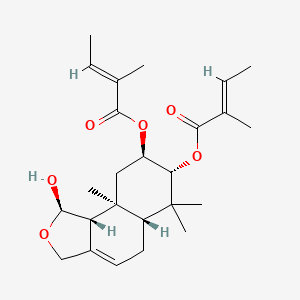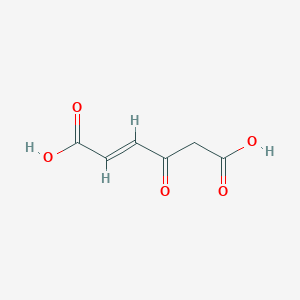
L-(+)-Arabinose
Vue d'ensemble
Description
L-arabinopyranose is the six-membered ring form of L-arabinose. It has a role as an Escherichia coli metabolite and a mouse metabolite.
L-Arabinose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Arabinose is a natural product found in Codonopsis pilosula, Poa huecu, and other organisms with data available.
L-Arabinose is a metabolite found in or produced by Saccharomyces cerevisiae.
Applications De Recherche Scientifique
Biofuels and Bioproducts Development
L-(+)-Arabinose, a pentose sugar prevalent in plant polysaccharides like hemicellulose and pectin, plays a significant role in the development of biofuels and other bioproducts. Fungi such as Aspergillus niger and Trichoderma reesei have been studied for their ability to release L-arabinose from plant polymers. The intracellular catabolism of L-arabinose follows a reduction-oxidation path, resulting in D-xylulose 5-phosphate, an intermediate in the pentose phosphate pathway. This process is crucial for the sustainable production of biofuels and bioproducts from renewable carbon sources (Seiboth & Metz, 2011).
Gut Microbiota Modulation
Recent studies indicate that L-Arabinose can modulate gut microbiota, demonstrating potential therapeutic applications in intestinal health. In a mouse model of colitis, L-Arabinose administration was found to repress colitis symptoms and inhibit inflammation. This effect was attributed to changes in the gut microbiota composition, suggesting that L-Arabinose could be a promising candidate for functional food or novel therapeutic strategies targeting the gut microbiota (Li et al., 2019).
Novel Biotechnological Production Methods
L-Arabinose has applications in the pharmaceutical, food, and chemical industries. Novel methods for L-arabinose production focus on using lignocellulosic by-products, purified polysaccharides, and residual hydrolysates. These methods include acid-catalysed or enzymatic hydrolysis and yeast-mediated biopurification. Despite advances in production methods, technological barriers remain for industrial implementation (Fehér, 2018).
Role in Metabolic Pathways
The metabolism of L-arabinose is integral in several biological systems. In Escherichia coli, over forty years of research on the L-arabinose operon has provided insights into gene regulation mechanisms, DNA looping, and regulatory protein responses to arabinose. Such studies contribute to our understanding of metabolic pathways in microorganisms (Schleif, 2000).
Medical and Pharmaceutical Applications
L-arabinose, recognized as a low-caloric monosaccharide, has been linked to the treatment of various diseases such as diabetes and chronic constipation. Its similarity to sucrose in taste and partial sweetness makes it suitable for medical and pharmaceutical applications. Despite its potential, its use in functional foods has been limited due to high costs and lack of awareness (Hu et al., 2018).
Mécanisme D'action
Mode of Action
The mode of action of L-(+)-Arabinose is not fully understood due to the limited research available. It is believed that this compound interacts with its targets, leading to changes in the metabolic processes. More research is needed to fully understand the interaction of this compound with its targets .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a key player in the L-galactose pathway, which is the main pathway for AsA biosynthesis in plants . In this pathway, eight enzymes encoded by the genes PMI, PMM, GMP, GME, GGP, GPP, GDH, and GLDH participate .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for determining its bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is believed that this compound may have various effects on the body’s metabolic processes due to its interaction with certain enzymes . .
Propriétés
IUPAC Name |
(3R,4S,5S)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-HWQSCIPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | L-Arabinopyranose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21078 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
87-72-9 | |
| Record name | L-Arabinopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Arabinopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arabinopyranose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-arabinopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-(+)-arabinose?
A1: this compound has the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol.
Q2: Are there any specific spectroscopic data available for this compound?
A2: While the provided abstracts don't delve into detailed spectroscopic data, [] describes the use of Gas Chromatography (GC) to determine the content of this compound within non-starch polysaccharides. This suggests GC as a relevant analytical technique for this compound. Additionally, [] mentions using 1H-NMR spectroscopy to confirm the structure of derivatives synthesized from this compound, highlighting NMR as another useful tool for structural analysis.
Q3: How is this compound involved in glucogenesis within lily pollen?
A3: Research suggests that this compound plays a role in the myo-inositol oxidation pathway, a process contributing to glucogenesis in lily pollen. [] Specifically, the pathway seems to generate UDP-D-xylose as a key intermediate. This UDP-D-xylose is then converted to hexose (glucose) via free D-xylose and the pentose phosphate pathway. Experiments using radiolabeled L-[5-14C]arabinose supported this mechanism by showing labeled glucose production with a distribution pattern similar to that observed with myo-[2-14C]inositol.
Q4: Can bacteria utilize this compound as a carbon source?
A4: Yes, several bacterial species can utilize this compound. Research has identified gene clusters responsible for this compound utilization in bacteria like Corynebacterium glutamicum. [] These clusters often contain genes encoding enzymes like L-arabinose isomerase, L-ribulokinase, and L-ribulose-5-phosphate 4-epimerase, which are essential for the catabolism of this compound.
Q5: Is there any evidence of this compound being involved in bacterial resistance to antibiotics?
A5: Yes, modifications of lipopolysaccharide (LPS) structures in bacteria can lead to resistance against antimicrobial peptides like polymyxin B (Pmx-B). [] One such modification is the addition of 4-amino-4-deoxy-L-arabinose to Lipid-A, which has been shown to confer resistance. This modification alters the physical-chemical properties of the outer membrane, hindering Pmx-B binding and its antimicrobial action.
Q6: What role does this compound play in the synthesis of D-tagatose?
A6: this compound isomerase, an enzyme involved in the metabolism of this compound, also exhibits activity towards D-galactose, converting it to D-tagatose. [] This enzymatic activity is harnessed for the production of D-tagatose, a low-calorie bulk sweetener. The use of this compound isomerase for D-tagatose production offers a promising alternative to chemical synthesis, which is more complex and less environmentally friendly.
Q7: Can this compound be used for the extraction of alkaloids?
A7: Yes, research suggests the potential use of this compound in liquid-liquid extraction systems for alkaloids. Studies have explored aqueous biphasic systems (ABS) composed of ionic liquids (ILs) and carbohydrates, including this compound. [] These ABS systems leverage the partitioning behavior of target molecules between the two phases for extraction and separation.
Q8: Are there any applications of this compound in the food industry?
A8: this compound, in combination with xylo-oligosaccharide, has been explored for its potential in developing functional food products. Studies suggest that this combination may help reduce blood sugar and blood fat levels. [] The synergistic effects of these carbohydrates on inhibiting α-glucosidase and lipase activities contribute to their potential health benefits.
Q9: How does this compound contribute to the properties of neem gum?
A9: this compound is one of the monosaccharide components found in neem gum, a natural exudate from the neem tree (Azadirachta indica). [] Neem gum is rich in heteropolysaccharides, which possess various biological activities. The presence of this compound, along with other monosaccharides, likely contributes to the physicochemical properties and potential health benefits associated with neem gum.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
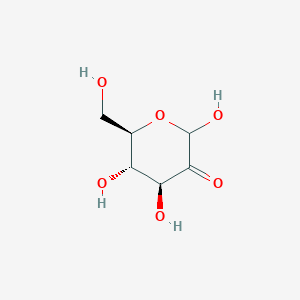
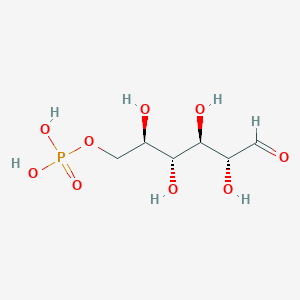
![(E)-but-2-enedioic acid;methyl 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]benzoate](/img/structure/B1239340.png)

![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1239344.png)
